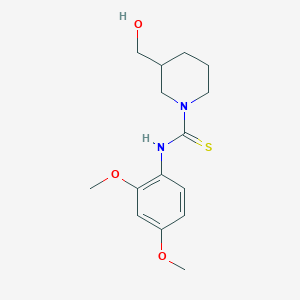![molecular formula C26H28N2O2S B215841 4-[hydroxy(diphenyl)methyl]-N-(2-methoxyphenyl)piperidine-1-carbothioamide](/img/structure/B215841.png)
4-[hydroxy(diphenyl)methyl]-N-(2-methoxyphenyl)piperidine-1-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[hydroxy(diphenyl)methyl]-N-(2-methoxyphenyl)piperidine-1-carbothioamide, also known as CTOP, is a selective antagonist of the mu-opioid receptor. The mu-opioid receptor is a protein found in the central nervous system that is responsible for mediating the effects of opioid drugs, such as morphine and heroin. CTOP has been widely studied for its potential use in the treatment of opioid addiction, as well as for its ability to modulate pain perception.
Wirkmechanismus
4-[hydroxy(diphenyl)methyl]-N-(2-methoxyphenyl)piperidine-1-carbothioamide acts as a selective antagonist of the mu-opioid receptor, which is responsible for mediating the effects of opioid drugs. By blocking the mu-opioid receptor, this compound can reduce the reinforcing effects of opioids and prevent the development of addiction. Additionally, this compound can modulate pain perception by blocking the mu-opioid receptor in the central nervous system.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound can reduce the release of dopamine in the brain, which is associated with the reinforcing effects of opioids. Additionally, this compound can reduce the activity of the hypothalamic-pituitary-adrenal axis, which is responsible for regulating stress responses in the body. This compound has also been shown to reduce inflammation and oxidative stress in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[hydroxy(diphenyl)methyl]-N-(2-methoxyphenyl)piperidine-1-carbothioamide in lab experiments is its selectivity for the mu-opioid receptor, which allows for more precise manipulation of opioid signaling pathways. Additionally, this compound is relatively stable and easy to synthesize, making it a practical choice for many research applications. However, one limitation of this compound is its potential for off-target effects, which can complicate interpretation of experimental results.
Zukünftige Richtungen
There are a number of potential future directions for research on 4-[hydroxy(diphenyl)methyl]-N-(2-methoxyphenyl)piperidine-1-carbothioamide. One area of interest is the development of more selective and potent mu-opioid receptor antagonists, which could have greater therapeutic potential for the treatment of opioid addiction. Additionally, further research is needed to elucidate the biochemical and physiological effects of this compound, as well as its potential for off-target effects. Finally, studies are needed to evaluate the safety and efficacy of this compound in clinical trials, in order to determine its potential as a therapeutic agent for the treatment of opioid addiction.
Synthesemethoden
4-[hydroxy(diphenyl)methyl]-N-(2-methoxyphenyl)piperidine-1-carbothioamide can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. One commonly used method involves the condensation of a protected piperidine-1-carbothioamide with a protected diphenylmethyl alcohol, followed by deprotection and purification.
Wissenschaftliche Forschungsanwendungen
4-[hydroxy(diphenyl)methyl]-N-(2-methoxyphenyl)piperidine-1-carbothioamide has been extensively studied for its potential therapeutic applications in the treatment of opioid addiction. Studies have shown that this compound can block the reinforcing effects of opioids, thereby reducing the likelihood of addiction and relapse. Additionally, this compound has been shown to reduce the withdrawal symptoms associated with opioid dependence, such as anxiety, depression, and pain.
Eigenschaften
Molekularformel |
C26H28N2O2S |
|---|---|
Molekulargewicht |
432.6 g/mol |
IUPAC-Name |
4-[hydroxy(diphenyl)methyl]-N-(2-methoxyphenyl)piperidine-1-carbothioamide |
InChI |
InChI=1S/C26H28N2O2S/c1-30-24-15-9-8-14-23(24)27-25(31)28-18-16-22(17-19-28)26(29,20-10-4-2-5-11-20)21-12-6-3-7-13-21/h2-15,22,29H,16-19H2,1H3,(H,27,31) |
InChI-Schlüssel |
INWQCJWTAMNQCG-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=S)N2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Kanonische SMILES |
COC1=CC=CC=C1NC(=S)N2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5,5-dimethyl-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one](/img/structure/B215759.png)
![Methyl (4-{[(isopentylamino)carbothioyl]amino}phenyl)acetate](/img/structure/B215762.png)

![Methyl (4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}phenyl)acetate](/img/structure/B215769.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)thiourea](/img/structure/B215770.png)

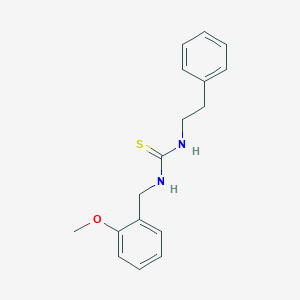

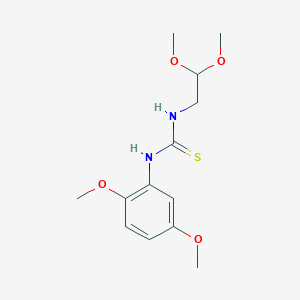
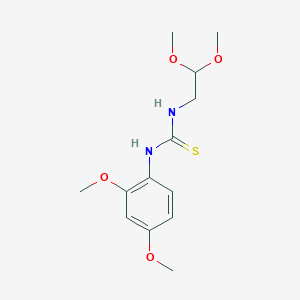
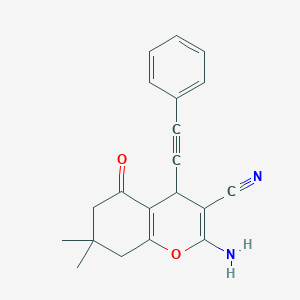
![N-[4-acetyl-5-(5-chloro-2-thienyl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B215780.png)
